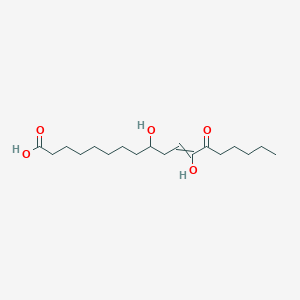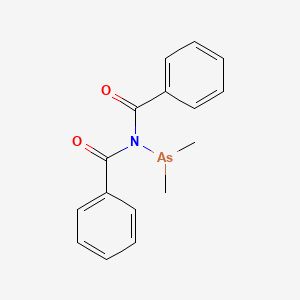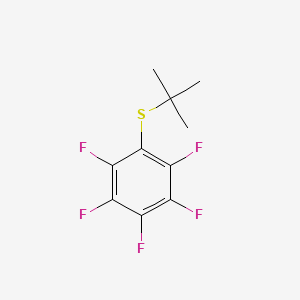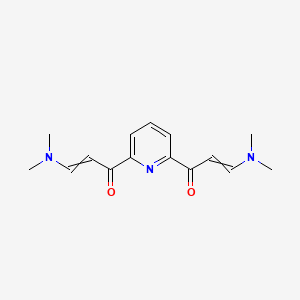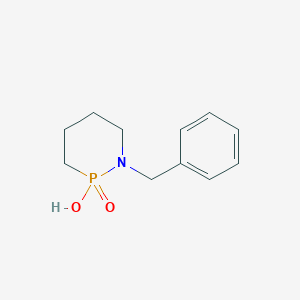![molecular formula C25H21Cl2NO6 B14504671 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate CAS No. 62899-53-0](/img/structure/B14504671.png)
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a phenylene core with bis(2-chloroethyl)carbamoyl and dibenzoate functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
The synthesis of 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes often require the use of solvents, catalysts, and controlled reaction environments to achieve the desired product. Industrial production methods may involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s interactions with biological systems are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses and mechanisms of action.
Industry: The compound is used in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can interact with specific enzymes, receptors, or other biomolecules. These interactions can lead to various biological responses, depending on the context and concentration of the compound.
Comparison with Similar Compounds
5-{[Bis(2-chloroethyl)carbamoyl]oxy}-1,3-phenylene dibenzoate can be compared with other similar compounds, such as:
5-carboxy-1,3-phenylene bis(oxy)dibenzoate: This compound has a similar phenylene core but different functional groups.
Bis(2-chloroethyl)carbamoyl derivatives: These compounds share the bis(2-chloroethyl)carbamoyl functional group but differ in their core structures
Properties
CAS No. |
62899-53-0 |
|---|---|
Molecular Formula |
C25H21Cl2NO6 |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
[3-benzoyloxy-5-[bis(2-chloroethyl)carbamoyloxy]phenyl] benzoate |
InChI |
InChI=1S/C25H21Cl2NO6/c26-11-13-28(14-12-27)25(31)34-22-16-20(32-23(29)18-7-3-1-4-8-18)15-21(17-22)33-24(30)19-9-5-2-6-10-19/h1-10,15-17H,11-14H2 |
InChI Key |
LPEIQNADBSTEFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=CC(=C2)OC(=O)N(CCCl)CCCl)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


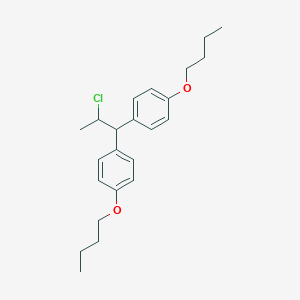
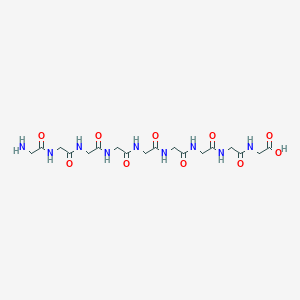
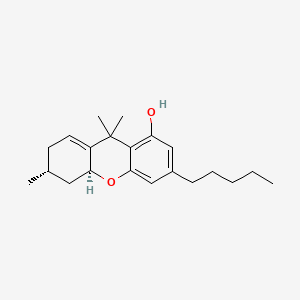

![(1R,2S)-2-[3-(5,5-dibromo-1,3-dioxan-2-yl)propyl]cyclohexan-1-ol](/img/structure/B14504624.png)




